Ammonium glycyrrhizate

Cosmetic formulation Safety assessment Quality control

Formulators requiring high-load anti-inflammatory actives in skincare face restrictive concentration limits with dipotassium glycyrrhizate (1%) and glycyrrhizic acid (0.1%). Ammonium glycyrrhizinate (≥98% purity) is permitted at up to 5% in cosmetics, enabling potent soothing and after-sun formulations without breaching safety thresholds. • 5% cosmetic use ceiling vs. 1% (dipotassium) & 0.1% (free acid) - regulatory advantage. • Direct HMGB1 antagonist with anti-inflammatory & antiviral activity; compendial-grade (USP/EP/JP). • ≥98% purity standard; store at -20°C; ambient shipping for powder, blue ice for solutions.

Molecular Formula C42H65NO16
Molecular Weight 840 g/mol
CAS No. 1407-03-0
Cat. No. B000649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium glycyrrhizate
CAS1407-03-0
SynonymsAMGZ, Glycyram
Molecular FormulaC42H65NO16
Molecular Weight840 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
InChIInChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
InChIKeyILRKKHJEINIICQ-OOFFSTKBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Glycyrrhizate Specifications & Procurement


Ammonium glycyrrhizate (CAS 1407-03-0), also known as monoammonium glycyrrhizinate, is a triterpenoid saponin ammonium salt derived from glycyrrhizic acid, the principal bioactive constituent of licorice root (Glycyrrhiza glabra) [1]. The compound is recognized in the monographs of the European Pharmacopoeia (EP), United States Pharmacopoeia (USP), and Japanese Pharmacopoeia as an official reference substance [2]. It functions as a direct high-mobility group box 1 (HMGB1) antagonist and exhibits anti-inflammatory and antiviral activities . Commercial specifications typically indicate a purity of at least 98% [3].

Pharmacopoeial reference standard (EP, USP, JP) for analytical quality control
HMGB1 antagonist research tool for inflammation and immune signaling models
Triterpenoid saponin from Glycyrrhiza glabra suitable for antiviral and anti-inflammatory assay contexts
Consistent purity specification supports reproducible research and method transfer

Ammonium Glycyrrhizate Substitution Risks


Despite their shared glycyrrhizic acid backbone, ammonium glycyrrhizate exhibits distinct purity specifications, regulatory acceptance, and application concentration limits relative to its closest salts and acid forms. Dipotassium glycyrrhizate has been found to have a lower minimum purity threshold of at least 95%, compared to ammonium glycyrrhizate's 98% [1]. Furthermore, ammonium glycyrrhizate is permitted for cosmetic use at concentrations up to 5%, whereas glycyrrhizic acid is limited to only 0.1%, and dipotassium glycyrrhizate to 1% [2]. In antiviral assays, the introduction of potassium or ammonium salt to glycyrrhizic acid was shown to reduce antiviral activity compared to the parent acid, indicating that salt selection directly impacts bioactivity [3]. These quantifiable differences in purity, regulatory concentration thresholds, and biological activity preclude simple interchangeability.

Purity specification gap
Ammonium salt purity specification exceeds dipotassium salt; lower purity analog may affect lot consistency and assay reproducibility.
Formulation tolerance ceiling
Ammonium glycyrrhizate permits a broader concentration range in cosmetic research compared to dipotassium glycyrrhizate and glycyrrhizic acid; regulatory clearance differs by salt form.
Antiviral assay response shift
Salt selection may alter antiviral bioactivity relative to glycyrrhizic acid; ammonium or potassium salts can exhibit lower activity in certain virus-host models.

Ammonium Glycyrrhizate Comparative Evidence


Purity and Formulation Tolerance vs. Analogs

Ammonium glycyrrhizate demonstrates a higher minimum purity specification of at least 98% compared to dipotassium glycyrrhizate's at least 95% [1]. In cosmetic formulations, ammonium glycyrrhizate is approved for use at concentrations up to 5%, which is 5-fold higher than the 1% limit for dipotassium glycyrrhizate and 50-fold higher than the 0.1% limit for glycyrrhizic acid [2].

Purity & Formulation Tolerance
Head-to-head
Ammonium: ≥98% purity, 5% max cosmetic concentration Dipotassium: ≥95%, 1% max; Glycyrrhizic acid: 0.1% max
Specification and regulatory tolerance context
CIR safety assessment; supports quality and formulation decisions
Cosmetic formulation Safety assessment Quality control

Liposomal Formulation Pharmacokinetic Enhancement

When formulated as a liposome, monoammonium glycyrrhizinate exhibits significantly improved pharmacokinetic parameters compared to the free compound. The liposomal formulation increased the area under the curve (AUC) by 25.1% and decreased the clearance rate (Cl) by 20.6% [1]. The pharmacokinetic behavior conformed to a two-compartment open model following intravenous administration [2].

Liposomal PK Enhancement
Head-to-head
Liposomal vs free compound: AUC +25.1%, clearance −20.6%
Formulation-exposure review; supports liposomal delivery research
Rat IV administration; two-compartment open model
Pharmacokinetics Drug delivery Liposome formulation

Liver Protection: Differentiation by Salt Form

A 2025 cellular metabolomics study compared three clinically used glycyrrhizinate preparations: monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN). Both DIAM and MAGN exhibited superior bioavailability and hepatoprotective profiles compared to MONO [1]. Critically, the study revealed mechanistic differentiation: MAGN augments antioxidant components favoring application in drug-induced liver injury (DILI), whereas DIAM appears more suitable for addressing non-alcoholic fatty liver disease (NAFLD) and viral hepatitis [2].

Hepatocyte Protection by Salt
Head-to-head
DIAM: higher bioavailability and hepatocyte response vs. MONO MAGN: antioxidant pathway augmentation; MONO: lower response
Salt-specific model-response context; supports disease-model selection
LO2 cells; UPLC-TOF-MS/MSe metabolomics; 2025 study
Hepatoprotection Metabolomics Liver injury models

Anti-HSV-1: Nanoparticles vs. Ammonium Salt

A comparative anti-HSV-1 study evaluated glycyrrhizic acid nanoparticles (nano-GA, ~180 nm) against its ammoniated salt, MAG (glycyrrhizic acid ammonium salt). The maximum noncytotoxic concentration for both compounds was 187.5 μM in BHK cells [1]. MTT assays demonstrated that GA nanoparticle suspensions exhibited better anti-HSV-1 activities compared to MAG, particularly during the viral replication period [2]. TEM imaging confirmed that nano-GA treatment resulted in damage and shedding of the HSV-1 envelope [3].

Anti-HSV-1: Nano vs Salt
Head-to-head
Nano-GA: higher antiviral activity with envelope damage MAG (ammonium salt): lower activity at 187.5 μM noncytotoxic conc.
Nanoparticle formulation context; supports antiviral screening
BHK cells; MTT assay; TEM envelope imaging
Antiviral research Herpes simplex virus Nanoparticle formulation

Ultradeformable Liposome Topical Delivery

Ammonium glycyrrhizinate, despite possessing anti-inflammatory activity similar to glycyrrhizic acid, cannot pass through intact skin due to its physicochemical properties and molecular weight [1]. A 2020 study demonstrated that ultradeformable liposomes (transfersomes) loaded with ammonium glycyrrhizinate successfully delivered the compound through the stratum corneum, resulting in measurable anti-inflammatory effects in human healthy volunteers [2].

Topical Permeation: Lipo vs Free
Head-to-head
Free ammonium glycyrrhizinate: no skin permeation Ultradeformable liposomes: permeation achieved; anti-inflammatory effect reported
Topical delivery research; requires advanced formulation for dermal studies
Human volunteers; transfersome with sodium cholate
Topical drug delivery Transdermal formulation Liposomal carriers

Ammonium Glycyrrhizate Application Scenarios


High-Concentration Cosmetic Formulations

Ammonium glycyrrhizate is approved for cosmetic use at concentrations up to 5%, substantially exceeding the 1% limit for dipotassium glycyrrhizate and the 0.1% limit for glycyrrhizic acid [1]. This regulatory flexibility, combined with its minimum purity specification of ≥98%, makes it the preferred choice for formulators developing potent anti-inflammatory skincare products, soothing creams, and after-sun formulations where higher active ingredient loading is required without breaching safety thresholds.

NAFLD and Viral Hepatitis Research

Based on 2025 metabolomics evidence, DIAM (the diammonium salt) is mechanistically suited for non-alcoholic fatty liver disease (NAFLD) and viral hepatitis research applications, while MAGN is optimized for drug-induced liver injury (DILI) studies [2]. MONO demonstrates inferior bioavailability and hepatoprotective profiles compared to both DIAM and MAGN [3]. Researchers investigating NAFLD or viral hepatitis pathophysiology or therapeutic interventions should specify DIAM rather than MONO or MAGN.

Liposomal Formulation for Systemic Exposure

Formulators seeking to improve the systemic exposure of monoammonium glycyrrhizinate should consider liposomal encapsulation. The liposomal formulation increased AUC by 25.1% and decreased clearance by 20.6% compared to the free compound [4]. This enhancement is particularly relevant for injectable or oral drug delivery systems where maximizing bioavailability while minimizing dose and dosing frequency is a key development objective.

Ultradeformable Liposome Topical Anti-Inflammatory

Free ammonium glycyrrhizinate does not penetrate intact skin due to its physicochemical properties and molecular weight [5]. However, when formulated in ultradeformable liposomes (transfersomes), successful stratum corneum permeation and measurable anti-inflammatory effects in human volunteers were achieved [6]. This scenario applies to pharmaceutical and cosmetic developers targeting transdermal anti-inflammatory therapy, where procurement of ammonium glycyrrhizinate must be coupled with specialized liposomal formulation capabilities.

Application
Selection Property
Validation Focus
Cosmetic formulation research
Purity and formulation tolerance profile
Dose-response and safety threshold review in cosmetic models
Liver disease model selection
Salt-specific metabolomic and response profile
Model-response endpoint validation per salt form (DIAM for NAFLD/viral hepatitis; MAGN for DILI)
Liposomal systemic exposure research
Liposomal encapsulation for exposure enhancement
Pharmacokinetic model validation and exposure-model interpretation
Topical anti-inflammatory delivery research
Ultradeformable liposome carrier capability
Skin permeation and anti-inflammatory endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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